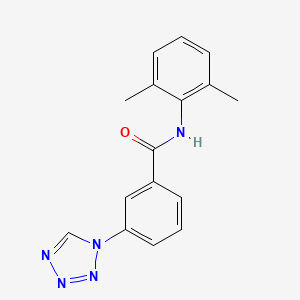

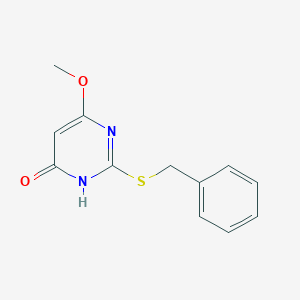

![molecular formula C16H26N2O4S B5729892 N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)

N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide involves several steps, including ring cleavage, sulfamoylation, and functional group transformations. For instance, the ring cleavage of N-acyl- and N-(arylsulfonyl) histamines with di-tert-butyl dicarbonate in aqueous acetonitrile has been described as a method for producing related compounds through a one-pot synthesis process, highlighting the importance of protective group strategies in complex organic syntheses (Warshawsky et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by the presence of tert-butyl groups, sulfonyl functional groups, and phenoxy linkages. These structural elements contribute to the compound's reactivity and interactions. For example, studies on hydrogen bonding patterns in related compounds reveal the presence of intra- and intermolecular hydrogen bonds, which significantly influence the compound's stability and reactivity (Romero & Margarita, 2008).

Chemical Reactions and Properties

This compound and related compounds undergo various chemical reactions, including sulfamoylation and alkylation. Sulfamoylation of alcohols using related reagents demonstrates the selective introduction of sulfamoyl groups into organic molecules (Armitage et al., 2012). Additionally, the synthesis and characterization of sulfonic solid acid complexes illustrate their catalytic activity in reactions pertinent to the modification of aromatic compounds, suggesting potential pathways for modifying this compound (Adam & Kueh, 2014).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For example, the synthesis of low dielectric polyetherimides derived from related structural motifs demonstrates the influence of tert-butyl and phenoxy groups on the thermal and dielectric properties of polymers (Chen et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with various chemical agents and stability under different conditions, can be explored through the study of related compounds. The use of tert-butylsulfonamide as a nitrogen source for catalytic reactions indicates the potential reactivity of the tert-butyl and sulfonyl groups in related compounds (Gontcharov, Liu, & Sharpless, 1999).

Propriétés

IUPAC Name |

N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-15(2,3)17-14(19)11-22-12-7-9-13(10-8-12)23(20,21)18-16(4,5)6/h7-10,18H,11H2,1-6H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNJTVSDIRCCOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

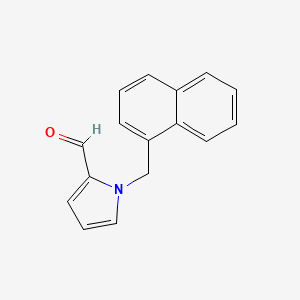

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)

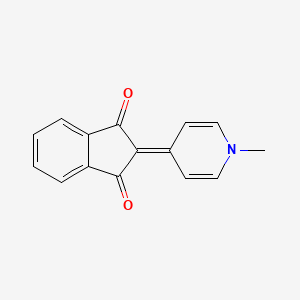

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)

![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)

![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)

![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)

![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)

![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)